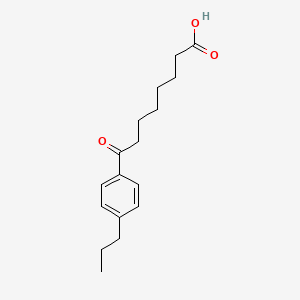

8-(4-n-Propylphenyl)-8-oxooctanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(4-n-Propylphenyl)-8-oxooctanoic acid is an organic compound with the molecular formula C17H24O3 and a molecular weight of 276.38 g/mol It is characterized by the presence of a ketone group (oxo) and a propylphenyl group attached to an octanoic acid chain

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-n-Propylphenyl)-8-oxooctanoic acid typically involves the reaction of 4-propylbenzaldehyde with a suitable octanoic acid derivative under controlled conditions. The reaction may proceed through a series of steps including aldol condensation, oxidation, and esterification, followed by hydrolysis to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions: 8-(4-n-Propylphenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of secondary alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

科学的研究の応用

Calcium Channel Blockade

Research indicates that compounds similar to 8-(4-n-Propylphenyl)-8-oxooctanoic acid can act as calcium channel blockers. Such activity is relevant in treating conditions like stroke and epilepsy. A study outlined in U.S. Patent US6423689 highlights the efficacy of these compounds in blocking N-type calcium channels, which can lead to neuroprotective effects during ischemic events .

Anti-inflammatory Properties

The compound has shown potential in reducing inflammation, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs). Its structural analogs are often explored for their analgesic properties, similar to those of ibuprofen .

Neurological Disorders

Given its ability to modulate calcium influx in neurons, this compound may be beneficial in treating neurological disorders characterized by excessive neuronal excitability. Research into its effects on neurodegenerative diseases is ongoing, with promising results regarding its ability to reduce oxidative stress in neuronal cells .

Cancer Research

The compound's mechanism of action may also extend to oncology, particularly in targeting pathways involved in cancer cell proliferation. Preliminary studies suggest that it could inhibit certain cancer cell lines by disrupting metabolic pathways crucial for tumor growth .

Case Studies

作用機序

The mechanism of action of 8-(4-n-Propylphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

- 8-Oxo-8-(4-methylphenyl)octanoic acid

- 8-Oxo-8-(4-ethylphenyl)octanoic acid

- 8-Oxo-8-(4-butylphenyl)octanoic acid

Comparison: 8-(4-n-Propylphenyl)-8-oxooctanoic acid is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different solubility, stability, and interaction profiles with biological targets .

生物活性

8-(4-n-Propylphenyl)-8-oxooctanoic acid, also known by its CAS number 951892-26-5, is an organic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an octanoic acid backbone with a propylphenyl substituent. This configuration may influence its interaction with biological targets, particularly in lipid metabolism and cellular signaling pathways.

Research indicates that this compound may exert its biological effects through several mechanisms:

- ACAT Inhibition : The compound has been investigated for its ability to inhibit Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme critical in cholesterol metabolism. Inhibition of ACAT can lead to decreased cholesterol esterification, potentially lowering cholesterol levels in the bloodstream and preventing atherosclerosis .

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of cardiovascular health, where oxidative modification of low-density lipoprotein (LDL) is a key factor in atherogenesis .

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate cellular pathways involved in lipid metabolism. For example:

- Effect on Foam Cell Formation : The compound has been shown to reduce the transformation of macrophages into foam cells, a process critical for the development of atherosclerotic lesions. By inhibiting oxidative modifications of LDL, it helps maintain normal macrophage function .

In Vivo Studies

Animal model studies are crucial for understanding the broader implications of this compound's activity:

- Cholesterol Levels : In rodent models, administration of this compound resulted in significant reductions in serum cholesterol levels. This effect is attributed to its ACAT inhibitory activity and subsequent reduction in cholesterol absorption from the diet .

Comparative Analysis

| Compound | Mechanism of Action | Potential Applications |

|---|---|---|

| This compound | ACAT inhibition, antioxidant activity | Hyperlipidemia treatment |

| Other ACAT inhibitors | Similar mechanisms | Cardiovascular disease prevention |

特性

IUPAC Name |

8-oxo-8-(4-propylphenyl)octanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-2-7-14-10-12-15(13-11-14)16(18)8-5-3-4-6-9-17(19)20/h10-13H,2-9H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYAOIUOOMEHIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。